molecular formula C14H17ClN2OS B5626821 N-(1-azepanylcarbonothioyl)-2-chlorobenzamide

N-(1-azepanylcarbonothioyl)-2-chlorobenzamide

Cat. No. B5626821
M. Wt: 296.8 g/mol
InChI Key: XTSITMAKTFEFFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of chlorobenzamide derivatives typically involves the reaction of benzoyl chlorides with amines or other nucleophiles. For example, N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide was synthesized from sulfanilic amide, demonstrating the versatility in generating chlorobenzamide derivatives through nucleophilic substitution reactions (Zhang Xiao-yong, 2005).

Molecular Structure Analysis

Molecular structure determination often employs techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. For instance, the crystal and molecular structures of a tropane benzamine derivative were elucidated using these methods, providing detailed insights into the conformation and geometry of the molecule (N. Cabezas et al., 1989).

Chemical Reactions and Properties

Chlorobenzamide derivatives exhibit a range of chemical behaviors, including participating in annulation reactions to form complex heterocycles. For example, Ru(II)-catalyzed C-H/N-H bond functionalization of N-chlorobenzamides with 1,3-diynes demonstrated the synthetic utility of these compounds in constructing isoquinolones under redox-neutral conditions (Arijit Ghosh et al., 2023).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies and regulatory assessments. Without specific data, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

The future study of this compound could involve detailed experimental studies to determine its physical and chemical properties, reactivity, and potential bioactivity. This could include synthesis studies, structural analyses, reactivity studies, and potentially even biological assays if the compound is suspected to have bioactive properties .

properties

IUPAC Name

N-(azepane-1-carbothioyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c15-12-8-4-3-7-11(12)13(18)16-14(19)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10H2,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSITMAKTFEFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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